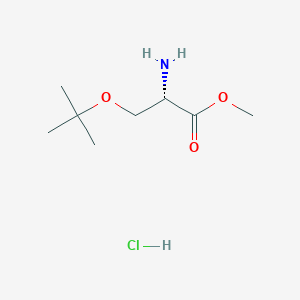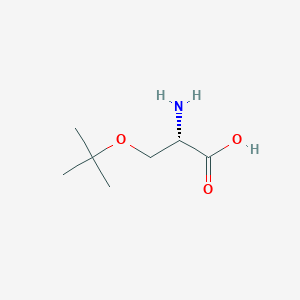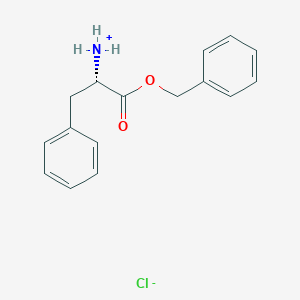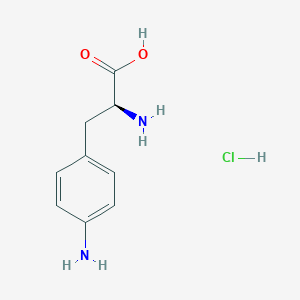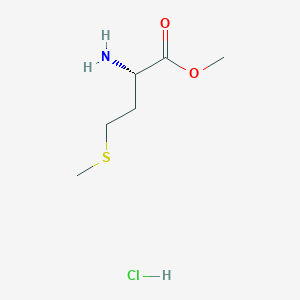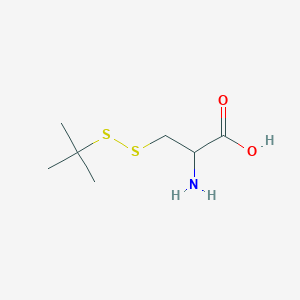
s-tert-Butylmercapto-L-cysteine
Übersicht
Beschreibung
s-tert-Butylmercapto-L-cysteine: is a derivative of the amino acid cysteine, where the thiol group of cysteine is protected by a tert-butylthio group. This modification is often used in peptide synthesis to protect the thiol group from unwanted reactions during the synthesis process. The tert-butylthio group can be removed under specific conditions to reveal the free thiol group of cysteine.
Wirkmechanismus
Target of Action
S-tert-Butylmercapto-L-cysteine, also known as S-(tert-Butylthio)-L-cysteine, H-CYS(STBU)-OH, or S-tert-Butylthio-L-cysteine, is a derivative of the amino acid cysteine
Mode of Action
The compound is used to introduce synthetically useful S-tert-butylthio groups into peptides . This modification can alter the properties of the peptides, potentially influencing their stability, activity, or interactions with other molecules.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific peptides it modifies. By introducing S-tert-butylthio groups into peptides, it could potentially alter their activity, stability, or interactions with other molecules .
Biochemische Analyse
Biochemical Properties
S-tert-Butylmercapto-L-cysteine plays a significant role in biochemical reactions, particularly in peptide synthesis. It acts as a synthetic reagent for other compounds, a ligand for metal ions, and a substrate for enzymes These interactions are crucial for studying protein structure and function . Additionally, this compound has been found to inhibit bacterial and fungal growth and reduce the production of reactive oxygen species .
Cellular Effects
This compound influences various cellular processes. Laboratory studies have shown that it inhibits the production of reactive oxygen species, which are harmful to cells . This compound also exhibits anti-inflammatory and anticancer effects, making it a potential candidate for therapeutic applications . By modulating cell signaling pathways, gene expression, and cellular metabolism, this compound can significantly impact cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protected form of L-cysteine used for incorporating cysteine residues into peptides. This compound’s ability to inhibit bacterial and fungal growth and reduce reactive oxygen species production is attributed to its interactions with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable under specific conditions and can be stored at room temperature in continental US . Its stability and degradation may vary under different conditions. Long-term studies have shown that this compound can inhibit bacterial and fungal growth and reduce reactive oxygen species production over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound’s role in metabolic pathways can influence metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Studying the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of s-tert-Butylmercapto-L-cysteine typically involves the protection of the thiol group of L-cysteine with a tert-butylthio group. One common method involves the reaction of L-cysteine with tert-butylthiol in the presence of a suitable activating agent, such as a carbodiimide, to form the protected cysteine derivative. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: s-tert-Butylmercapto-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The tert-butylthio group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Various nucleophiles can be used to substitute the tert-butylthio group under acidic or basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Substitution: Cysteine derivatives with different protecting groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: s-tert-Butylmercapto-L-cysteine is widely used in peptide synthesis as a protecting group for the thiol group of cysteine. This allows for the selective deprotection and functionalization of cysteine residues in peptides.
Biology: In biological research, this compound is used to study the role of cysteine residues in proteins and enzymes. It is also used in the synthesis of cysteine-containing peptides and proteins for structural and functional studies.
Medicine: this compound is used in the development of peptide-based drugs and therapeutics. The protected thiol group allows for the synthesis of complex peptides with multiple cysteine residues, which are important for the stability and activity of the peptides.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of cysteine-containing peptides and proteins. It is also used in the development of new materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
S-Trityl-L-cysteine: Another cysteine derivative with a trityl protecting group.
S-Methyl-L-cysteine: A cysteine derivative with a methyl protecting group.
S-Benzyl-L-cysteine: A cysteine derivative with a benzyl protecting group.
Uniqueness: s-tert-Butylmercapto-L-cysteine is unique in its use of the tert-butylthio group as a protecting group for the thiol group of cysteine. This protecting group provides a balance between stability and ease of removal, making it suitable for various synthetic and research applications. The tert-butylthio group is also less bulky compared to other protecting groups, which can be advantageous in certain synthetic routes.
Eigenschaften
IUPAC Name |
2-amino-3-(tert-butyldisulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMBHZTWEDJDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4151-65-9, 30044-51-0 | |
| Record name | 3-[(1,1-Dimethylethyl)dithio]alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(tert-Butylthio)-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030044510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(tert-butylthio)-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes S-tert-Butylmercapto-L-cysteine useful in synthesizing molecules like dendrimers and polymers?
A1: this compound possesses several features that make it a valuable building block:
- Presence of reactive groups: It contains a carboxyl group, an amine group, and a tert-butylthio group. These allow for diverse chemical reactions, enabling its incorporation into various molecular structures. [, ]
- Controlled assembly: The tert-butylthio group can be selectively removed under reducing conditions, offering a way to control the assembly and properties of the final molecules. []
Q2: Can you elaborate on the application of this compound in drug delivery systems?
A2: The research highlights the use of this compound in creating reduction-responsive polypeptide micelles for drug delivery: []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





